molecular formula C19H16N2O B5917964 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 2755-71-7

5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B5917964
CAS No.: 2755-71-7
M. Wt: 288.3 g/mol
InChI Key: SGKDQJSXKQUIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a furan-2-yl group at position 5 and phenyl groups at positions 1 and 3. Pyrazolines are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are modulated by substituent variations on the core structure .

Properties

IUPAC Name

3-(furan-2-yl)-2,5-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-3-8-15(9-4-1)17-14-18(19-12-7-13-22-19)21(20-17)16-10-5-2-6-11-16/h1-13,18H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKDQJSXKQUIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340107
Record name 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2755-71-7
Record name 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of furan-2-carboxylic acid hydrazide with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring . Common reagents used in this synthesis include acetic acid, ethanol, and hydrazine hydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has demonstrated that derivatives of Furan-Pyrazole exhibit considerable antimicrobial properties. For instance, a study synthesized various derivatives and evaluated their efficacy against different bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Anti-inflammatory Properties
Furan-Pyrazole compounds have also been investigated for their anti-inflammatory effects. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity
Recent studies have highlighted the anticancer potential of Furan-Pyrazole derivatives. In particular, one study reported that certain derivatives showed selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells . This selectivity is crucial for developing safer chemotherapeutic agents.

Agrochemical Applications

Pesticidal Properties
Furan-Pyrazole derivatives have been evaluated for their pesticidal activity. Research indicates that these compounds can act as effective insecticides and fungicides, providing an alternative to traditional pesticides with lower environmental impact . The mode of action typically involves disrupting the nervous system of target pests.

Herbicidal Activity
In addition to their insecticidal properties, some Furan-Pyrazole derivatives have shown potential as herbicides. Studies suggest that these compounds inhibit specific metabolic pathways in plants, leading to effective weed control .

Materials Science Applications

Polymer Chemistry
Furan-Pyrazole has been utilized in polymer chemistry to develop novel materials with enhanced properties. For example, incorporating Furan-Pyrazole into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Nanotechnology
In nanotechnology, Furan-Pyrazole derivatives are being explored for their ability to stabilize nanoparticles and enhance their functional properties. This application is particularly relevant in drug delivery systems where controlled release and targeted delivery are paramount .

Case Studies

Study Application Findings
AntimicrobialDemonstrated efficacy against multiple bacterial strains with low MIC values.
Anti-inflammatoryInhibition of TNF-α and IL-6 production in vitro; potential for treating chronic inflammation.
AnticancerSelective cytotoxicity observed in various cancer cell lines; minimal impact on normal cells.
PesticidalEffective against common agricultural pests; lower toxicity to non-target species compared to conventional pesticides.
Polymer ChemistryEnhanced mechanical properties in polymer composites; improved thermal stability noted.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, it may inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects or interact with DNA to induce anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The biological and physical properties of pyrazolines are highly dependent on substituent patterns. Key analogues and their properties are summarized below:

Spectroscopic Profiles

Key spectroscopic data for structural confirmation:

Table 2: IR and Mass Spectrometry Data
Compound IR (C=N stretch, cm⁻¹) IR (NH stretch, cm⁻¹) GC-MS (M⁺) Reference
Target Compound Not Reported Not Reported Not Given -
3c () 1602 3297 398
4a () Not Reported Not Reported Not Given
3e () 1610 3333 Not Given
  • Consistencies :
    • C=N stretches (1602–1610 cm⁻¹) and NH stretches (3297–3333 cm⁻¹) are characteristic of the pyrazoline core .
    • Mass spectrometry confirms molecular weights, e.g., m/z 398 for 3c (C₂₀H₁₆ClN₃O₄) .
Table 3: Antimicrobial and Anti-inflammatory Activities
Compound Activity (MIC/IC₅₀) Comparison to Standards Reference
Target Compound Not Reported - -
2b, 2d () Antibacterial (A. hydrophila) Superior to Gentamicin/Tetracycline
7 () Anti-inflammatory (IC₅₀ 419 μg/mL) Less potent than Diclofenac
4b, 4e () Anti-inflammatory (In vivo) Higher activity than controls
  • Structure-Activity Relationships (SAR) :
    • Antimicrobial Activity : Alkoxy/naphthyl substituents (e.g., 2b, 2d) enhance antibacterial efficacy, likely due to increased lipophilicity .
    • Anti-inflammatory Activity : Electron-withdrawing groups (e.g., nitro in 4b, 4e) improve activity by modulating enzyme binding .

Structural and Crystallographic Insights

  • Isostructural Comparisons :
    • Chloro vs. bromo derivatives () show similar packing patterns but differ in halogen-based intermolecular interactions (e.g., C–Cl···π vs. C–Br···π) .
    • Crystal structures (e.g., ) confirm the dihydropyrazole ring’s planarity and substituent orientations .

Biological Activity

5-(Furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound known for its diverse biological activities. The compound's unique structure, characterized by the presence of a furan ring and two phenyl groups, contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

The molecular formula of this compound is C19H16N2OC_{19}H_{16}N_{2}O with a molecular weight of approximately 288.35 g/mol. The compound exhibits a logP value of 4.68, indicating significant lipophilicity which may influence its bioavailability and interaction with biological membranes .

PropertyValue
Molecular FormulaC19H16N2O
Molecular Weight288.35 g/mol
logP4.6824
Polar Surface Area22.4971 Ų

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. In vitro evaluations revealed that some derivatives showed significant inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial activity .

Case Study: Antimicrobial Evaluation

A study conducted on five pyrazole derivatives highlighted their activities against bacterial strains:

  • Compound 7b : Most active derivative with MIC values as low as 0.22 µg/mL.
  • Inhibition Zones : Ranged significantly across tested compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Notably, compounds have been synthesized that exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Table: Anti-inflammatory Activity Comparison

Compound IDTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A76%86%
Compound B61%93%

Anticancer Activity

Emerging research indicates that pyrazole derivatives may possess anticancer properties. Some studies have reported that modifications to the pyrazole structure enhance its cytotoxic effects against cancer cell lines. For example, specific derivatives demonstrated significant cytotoxicity against breast cancer cells in vitro .

The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Further research is needed to elucidate the precise mechanisms involved.

Q & A

Q. What are the common synthetic routes for preparing 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Key steps include:

  • Hydrazine reaction : Refluxing a furan-substituted chalcone derivative (e.g., 3-(furan-2-yl)-1,3-diphenylpropenone) with hydrazine hydrate in ethanol (4–6 h, 70–80°C) .
  • Cyclization control : Adjusting pH and temperature to favor 4,5-dihydropyrazole formation over fully aromatic pyrazoles. For example, acidic conditions (acetic acid) promote cyclization .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
Reaction Parameter Typical Conditions Yield
SolventEthanol70–80%
Temperature70–80°C
CatalystNone (thermal)

Q. How is the structural characterization of this compound performed?

A combination of spectroscopic and crystallographic methods is used:

  • NMR : 1^1H NMR confirms regioselectivity (e.g., pyrazole ring protons at δ 3.2–4.1 ppm for dihydro protons) .
  • XRD : Single-crystal X-ray diffraction resolves the dihedral angle between the furan and pyrazole rings (e.g., 14.7° in analogous compounds) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 317.1422) .
Technique Key Data Reference
1^1H NMRδ 7.2–7.8 ppm (aromatic protons)
XRDMonoclinic, P21_1/c space group

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in pyrazole formation depends on:

  • Electronic effects : Electron-withdrawing groups (e.g., methanesulfonyl) favor cyclization at specific positions. Substituents on the carbonyl precursor influence reaction pathways .
  • Steric hindrance : Bulky groups (e.g., tert-butyl) direct cyclization away from sterically crowded sites .
  • Catalytic additives : Lewis acids (e.g., ZnCl2_2) enhance selectivity by stabilizing transition states .

Example : In a related compound, 5-(2,3-dichlorophenyl)-substituted pyrazole, steric effects from chlorine atoms dictated a 92:8 regioselectivity ratio .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies in bioassays (e.g., antioxidant vs. cytotoxic effects) require:

  • Orthogonal assays : Validate results using multiple methods (e.g., DPPH radical scavenging and MTT cell viability tests) .
  • Structure-activity relationship (SAR) studies : Compare substituent effects. For example, furan rings enhance π-π stacking with biological targets, while phenyl groups improve lipophilicity .
  • Molecular docking : Predict binding modes to enzymes (e.g., COX-2 or α-glucosidase) using AutoDock Vina with PyRx software .
Assay Observed Activity Confounding Factor
DPPH scavengingIC50_{50} = 12 µMSolvent interference
MTT cytotoxicityIC50_{50} = 25 µMMetabolic activation

Q. How can computational modeling optimize reaction conditions or biological interactions?

  • DFT calculations : Predict thermodynamic stability of intermediates (e.g., ΔG of cyclization = −15.2 kcal/mol) .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
  • ADMET profiling : Use SwissADME to estimate bioavailability (%ABS = 65–70%) and toxicity (LD50_{50} > 500 mg/kg) .
Parameter Predicted Value Software
LogP3.2ChemAxon
Polar surface area45 ŲSchrödinger Suite

Q. What analytical methods validate purity and stability under storage?

  • HPLC-PDA : Monitor degradation products (e.g., oxidation of furan to γ-butyrolactone) with C18 columns (acetonitrile/water gradient) .
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C) .
  • Long-term stability : Store at −20°C in amber vials; avoid exposure to UV light .

Q. How do substituents on the pyrazole ring influence spectroscopic properties?

  • Electron-donating groups (e.g., −OCH3_3): Shift 1^1H NMR signals upfield (δ 6.8–7.1 ppm for aromatic protons) .
  • Electron-withdrawing groups (e.g., −Cl): Increase λmax_{max} in UV-Vis (290 → 310 nm) due to extended conjugation .

Q. What are the limitations of current synthetic methods for scaling up?

  • Low atom economy : Multi-step routes (e.g., 5 steps) reduce scalability.
  • Catalyst cost : Noble metals (e.g., Pd/C) increase production costs .
  • Solution : Flow chemistry reduces reaction time (2 h vs. 6 h batch) and improves yield (85% → 92%) .

Data Contradiction Analysis Example
Conflict : A study reported IC50_{50} = 10 µM for antifungal activity, while another found no activity at 50 µM.
Resolution :

Verify assay conditions (e.g., fungal strain, incubation time).

Test metabolite stability (e.g., CYP450-mediated degradation).

Re-evaluate using standardized CLSI protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.